Journal Name:Petroleum Science and Technology
Journal ISSN:1091-6466
IF:1.695
Journal Website:http://www.tandf.co.uk/journals/lpet
Year of Origin:1997
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:308
Publishing Cycle:Monthly
OA or Not:Not
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-24 , DOI:
10.1021/acs.langmuir.3c01199
Phase separation in lipid membranes controls the organization of membrane components and thus regulates membrane-mediated processes. Membrane phase behavior is influenced by the molecular properties of its components and their relative concentrations. Charged lipid species are among the most essential components of lipid membranes, and their impact on the membrane phase behavior is yet to be fully understood. Aiming to provide insight into this impact, this paper investigates how the presence and amount of anionic and cationic lipids affect the phase behavior of multicomponent membranes. Membranes of ternary composition DOPC:DPPC:Chol with two distinct molar ratios were used to test the hypothesis that inclusion of charged lipids with saturated tails, beyond a certain concentration, would impede phase separation in an otherwise phase-separating membrane. Fluorescence microscopy examination of electroformed giant liposomes revealed that when more than half of DOPC in the examined mixtures was replaced with DOPA or DOTAP, phase separation in liposomes was somewhat suppressed, and this effect increased with increasing charged lipid content. This effect depended on the membrane surface charge density as the half-maximal effect was observed at around 0.0072 C Å–2 in all examined cases. The phase-separation suppressing effect of DOPA was neutralized when oppositely charged lipid DOTAP was included in the mixture. Likewise, presence of divalent cation Ca2+ in the solution neutralized the impact of negatively charged DOPA. These results underline the detrimental influence of surface charge density on membrane phase behavior. More importantly, these findings suggest that the charged lipid content in membranes may be a regulator of their phase behavior and open new opportunities for the design of synthetic lipid membranes.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.langmuir.3c00359
To guide the rational design of personal care formulations, we formulate a molecular thermodynamic model that predicts coacervation from cationic polymers and mixed micelles containing neutral and anionic surfactants and added salt. These coacervates, which form as a result of dilution of conditioning shampoos during use, deposit conditioning agents and other actives to the scalp or skin and also provide lubrication benefits. Our model accounts for mixing entropy, hydrophobic interactions of polycation with water, free energies of bindings of oppositely charged groups to micelles and polycations, and electrostatic interactions that capture connectivity of charged groups on the polycation chain and the micelle. The model outputs are the compositions of surfactants, polycation, salt, and water in the coacervate and in its coexisting dilute phase, along with the binding fractions and coacervate volume fraction. We study the effects of overall composition (of surfactant, polycation, and added salt), charge fractions on micelles and polycations, and binding free energies on the phase diagram of coacervates. Then, we perform coacervation experiments for three systems: sodium dodecyl sulfate (SDS)–JR30M, sodium methyl cocoyl taurate (Taurate)–JR30M, and sodium lauryl alaninate (Alaninate)–JR30M, where JR30M is a cationic derivative of hydroxyethylcellulose (cat-HEC), and rationalize their coacervation data using our model. For comparison with experiment, we also develop a parametrization scheme to obtain the requisite binding energies and Flory–Huggins χ parameter. We find that our model predictions agree reasonably well with the experimental data, and that the sulfate-free surfactants of Taurate and Alaninate display much larger 2-phase regions compared to SDS with JR30M.
Perspectives on a Few Puzzles in Phase Transformations: When Should the Farthest Reach the Earliest?
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.langmuir.3c00668
We briefly review the facts concerning two important aspects of phase transitions, namely, critical and coarsening phenomena. A discussion of the universal features, highlighting the current challenges, is provided. Following this, we elaborate on a topic of much recent interest, viz., the Mpemba effect, a puzzle that found mention even in the works of Aristotle. After a description of the debated case of faster freezing of a hotter sample of liquid water, into ice, than a colder one, when quenched to the same subzero temperature, we discuss more modern interest. There one asks, should a hotter body of a material equilibrate faster than a colder one when quenched to a common lower temperature? Within this broad scenario, we focus on magnetic systems. A surprising observation of the effect during the para- to ferromagnetic transition, in a simple model system, viz., the nearest-neighbor Ising model, without any built-in frustration, is described. Some associated future directions are pointed out. A discussion is provided by considering the effect as a kinetic outcome in the background of critical phenomena. A picture is drawn by putting emphasis on the role of spatial correlations in the initial configurations alongside discussing the importance of frustration and metastability in evolution from one state to another. In connection with dynamical freezing, concerning metastability, we have introduced the complex Ginzburg–Landau equation that has relevance in phase transitions, chemical oscillations, and elsewhere. For this model and a few other cases also, we have described how a lack of order or correlation in certain parameters can lead to quicker evolution.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-21 , DOI:
10.1021/acs.langmuir.3c00538
Lipid bilayer membranes are often represented as a continuous nonpolar slab with a certain thickness bounded by two more polar interfaces. Phenomena such as peptide binding to the membrane surface, folding, insertion, translocation, and diffusion are typically interpreted on the basis of this view. In this Perspective, I argue that this membrane representation as a hydrophobic continuum solvent is not adequate to understand peptide–lipid interactions. Lipids are not small compared to membrane-active peptides: their sizes are similar. Therefore, peptide diffusion needs to be understood in terms of free volume, not classical continuum mechanics; peptide solubility or partitioning in membranes cannot be interpreted in terms of hydrophobic mismatch between membrane thickness and peptide length; peptide folding and translocation, often involving cationic peptides, can only be understood if realizing that lipids adapt to the presence of peptides and the membrane may undergo considerable lipid redistribution in the process. In all of those instances, the detailed molecular interactions between the peptide residues and the lipid components are essential to understand the mechanisms involved.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.langmuir.3c01125
The difficulty of short-process bonded Nd–Fe–B magnet waste recycling lies in the effective removal of the cured polymer matrix while protecting the magnetic powder. In this study, the polymer matrix in bonded Nd–Fe–B magnet waste was destroyed using sodium hydroxide ethanol solution, and the effect of the recycling process on the magnetic powders was studied. The nonmagnetic polymer matrix was removed, while the magnetic phase was not destroyed. The carbon and oxygen contents of the recycled magnetic powders decreased by 92.96 and 89.30%, respectively, while the MS (saturation magnetization), Mr (remanence), and Hcj (coercivity) values of the recycled magnetic powders were 99.8, 98.5, and 95.9% of the original magnetic powders, respectively. The curing and decomposition processes of the polymer matrix were also analyzed. During the curing process, dicyandiamide and bisphenol A epoxy resin acted as bridges and skeletons, respectively, finally forming a thermosetting three-dimensional network structure. In the alkaline alcohol solution, the bridges and skeletons were destroyed by the free hydroxyl groups and free hydrogen radicals in ethanol, and small molecular products were dissolved in the solution.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-06-30 , DOI:
10.1021/acs.langmuir.3c01038
In this study, we explored the influence of molecular interactions and solvent evaporation kinetics on the formation of porous structures in electrospun nanofibers, utilizing polyacrylonitrile (PAN) and polystyrene (PS) as model polymers. The coaxial electrospinning technique was employed to control the injection of water and ethylene glycol (EG) as nonsolvents into polymer jets, demonstrating its potential as a powerful tool for manipulating phase separation processes and fabricating nanofibers with tailored properties. Our findings highlighted the critical role of intermolecular interactions between nonsolvents and polymers in governing phase separation and porous structure formation. Additionally, we observed that the size and polarity of nonsolvent molecules affected the phase separation process. Furthermore, solvent evaporation kinetics were found to significantly impact phase separation, as evidenced by less distinct porous structures when using a rapidly evaporating solvent like tetrahydrofuran (THF) instead of dimethylformamide (DMF). This work offers valuable insights into the intricate relationship between molecular interactions and solvent evaporation kinetics during electrospinning, providing guidance for researchers developing porous nanofibers with specific characteristics for various applications, including filtration, drug delivery, and tissue engineering.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.langmuir.3c00648
Surface chemistry plays a crucial role in the performance of biosensors and biocatalysts, where enzymes directly interact with a solid support. In this work, we investigated the effect of surface charge and hydrophobicity on the binding and activity of acetylcholinesterase (AChE) following direct adsorption to modified gold surfaces. Surface modifications included self-assembled monolayers (SAMs) terminated with −COO–, −NH3+, −OH, and −CH3 functional groups at varying mole %. We also investigated the effects of positively and negatively charged helical peptides covalently coupled to the SAM. Using spectroscopic ellipsometry, we measured the surface concentration of AChE on each modified surface after 1 h of adsorption. We found that surface concentration was directly proportional to surface hydrophobicity (r = 0.76). The highest binding was observed on the more hydrophobic surfaces. We also measured the specific activity of AChE on each surface using a colorimetric assay and found that activity was inversely proportional to surface hydrophobicity (r = −0.71). The highest activity was observed on the more hydrophilic surfaces. Plotting specific activity versus surface concentration showed a similar relationship, with the highest activity observed at low AChE densities (∼20% of a monolayer) on surfaces terminated with 50% −COO– or −NH3+ and 50% −CH3 functional groups. Interestingly, this is similar to the approximate composition of hydrophobic versus hydrophilic amino acid residues on the surface of AChE. These surfaces also exhibited the highest total activity: a ∼100% improvement over bare gold due to a combination of moderate binding and high activity retention. This work highlights the importance of developing new attachment strategies beyond direct adsorption that promote, tune, and optimize both high binding and high activity retention.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-06 , DOI:
10.1021/acs.langmuir.3c00664
Polyimide (PI) aerogel has surfaced in research and development as a result of its heat resistance, flame retardancy, and low dielectric constant. However, it is still a challenge to reduce the thermal conductivity while improving its mechanical strength and retaining hydrophobicity. Herein, the PI/thermoplastic polyurethane (TPU) composite aerogel was synthesized by coupling TPU with PI via a novel method of chemical imidization combined with freeze-drying technology. With this technique, PI aerogel with excellent comprehensive performance is produced. Interestingly, the volume shrinkage of the composite aerogel decreased from 24.14 to 5.47%, which leads to low density (0.095 g/cm3) and elevated porosity (92.4%). In addition, strong mechanical strength (1.29 MPa) and high hydrophobicity (123.6°) were achieved. More importantly, PI/TPU composite aerogel demonstrated a low thermal conductivity of 29.51 mW m–1 K–1 at ambient temperature. Therefore, PI/TPU composite aerogel can be a promising material for hydrophobic and thermal insulation applications.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.langmuir.3c00206
Gold nanoparticles (AuNPs) have diagnostic and therapeutic applications as they are biocompatible and can be surface-functionalized. The use of organic solvents in the synthesis of AuNPs hampers their applications in the medicinal field. The large-scale production of nanoparticles requires their simultaneous synthesis and separation. Self-assembly of nanoparticles at the fluid–fluid interface facilitates their separation from the bulk and eliminates a downstream processing step. In this work, we exploit this in an aqueous two-phase system (ATPS) to synthesize and separate stable AuNPs. The ATPS was based on polyethylene glycol (PEG) and trisodium citrate dihydrate (citrate) as both these compounds can reduce Au ions. After the synthesis of nanoparticles, using one of the solutes, a complementary solution containing the other solute is added to form a two-phase system to facilitate self-assembly at the interface. The nanoparticles synthesized in different phases are characterized using UV–visible spectroscopy, scanning electron microscopy, and transmission electron microscopy. The AuNPs synthesized using the citrate solution are found to be unstable. Particles synthesized using the ATPS with PEG-600 are trapped at the interface while those using PEG-6000 remain in the bulk. Continuous synthesis and separation of nanoparticles in slug flow in a millichannel are demonstrated as a first step for large-scale controlled synthesis.
Petroleum Science and Technology ( IF 1.695 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.langmuir.3c01326
We report the effect of polarity and surface charge density on the nucleation and growth kinetics of desiccation cracks in deposits of colloids formed by drying. We show that the average spacing between desiccation cracks and crack opening are higher for the deposit of positively charged colloids than that of negatively charged colloids. The temporal evolution of crack growth is found to be faster for positively charged particle deposits. The distinct crack patterns and their kinetics are understood by considering the spatial arrangement of particles in the deposit, which is strongly influenced by the substrate–particle and particle–particle interactions. Interestingly, the crack spacing, the crack opening, and the rate at which the crack widens are found to increase upon decreasing the surface charge of the colloids.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENERGY & FUELS 能源与燃料4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
39.60 | 32 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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